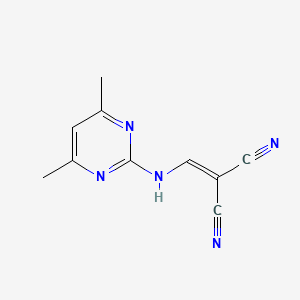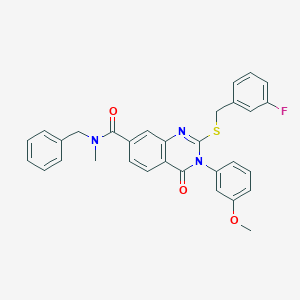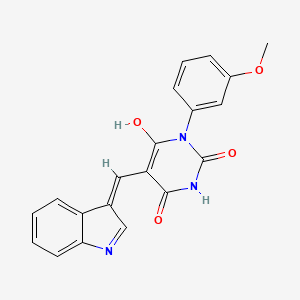![molecular formula C17H12ClN3OS2 B2880902 5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-96-4](/img/structure/B2880902.png)
5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-d]thiazoles are known for their rigid and coplanar structure with good electron-accepting tendency due to the presence of imine (C=N) groups and fused-heterocyclic rings . They are considered promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthetic approach towards thiazolo[5,4-d]thiazoles involves a combination of three-step procedure: i -Ketcham reaction, ii – radical bromination, iii – Suzuki cross-coupling . The synthetic approach towards similar compounds is a combination of similar three-step procedure, differing from preparation of thiazolo[5,4-d]thiazoles in a final iii step utilizing Suzuki-type polymerization .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles have a fused (bi)heterocycle structure which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-d]thiazoles include Ketcham reaction, radical bromination, and Suzuki cross-coupling .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles are known for their high oxidative stability and rigid planar structure . They also have reasonable HOMO and LUMO energy levels .Scientific Research Applications
Organic Electronics
The thiazolo[4,5-d]pyridazinone core structure is known for its electron-deficient nature, high oxidative stability, and planar configuration, which facilitates efficient π–π intermolecular overlap . This makes derivatives of this compound suitable for use in organic electronics, particularly as semiconducting materials in plastic electronics. Their rigid planar structure is beneficial for creating materials with high charge mobility, which is crucial for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Photovoltaics
Compounds with a thiazolo[4,5-d]pyridazinone moiety have been explored for their potential in organic photovoltaic applications . The electron-accepting properties and structural rigidity contribute to efficient charge separation and transport, which are key factors in the performance of organic solar cells. The ability to fine-tune the electronic properties through functionalization makes it a promising candidate for the development of novel donor materials in bulk-heterojunction solar cells.
Organic Chromophores
The presence of a thiazolo[4,5-d]pyridazinone unit in small organic molecules provides a strong electron-accepting tendency due to the fused-heterocyclic rings and imine groups . This characteristic is advantageous for the design of D–π–A–π–D type linear chromophores for solution-processed bulk-heterojunction organic solar cells. Such chromophores can exhibit high power conversion efficiency due to improved absorption and electrochemical properties.
Semiconductor Synthesis
Thiazolo[4,5-d]pyridazinone derivatives can be used as building blocks in the synthesis of semiconductors . Their high oxidative stability and planar structure are desirable features for creating materials with good charge transport properties. These materials can be used in the fabrication of various electronic devices, including transistors and solar cells.
Material Science
The compound’s rigid and coplanar structure makes it a valuable component in material science, particularly in the development of new materials with specific electronic properties . Its ability to participate in strong intermolecular interactions can lead to materials with high thermal and chemical stability, which are essential for long-term applications.
Photonic Devices
Due to its electron-deficient nature and structural rigidity, the thiazolo[4,5-d]pyridazinone core can be utilized in the development of photonic devices . It can serve as a core moiety in the design of materials for light-emitting devices, where efficient electron transport and emission are required.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazole-based covalent organic frameworks (cofs), have been shown to exhibit photocatalytic activity . This suggests that the compound may interact with light-sensitive targets.
Mode of Action
The compound’s mode of action is likely related to its photocatalytic properties. Thiazolo[5,4-d]thiazole heterocycles, which are part of the compound’s structure, have been shown to play a role in photocatalysis . Photocatalysis involves the absorption of light by the compound, leading to the generation of electron-hole pairs. These can then participate in various chemical reactions .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, in the case of photocatalysis, the generated electron-hole pairs can react with other molecules, leading to their oxidation or reduction . This can affect a variety of biochemical pathways, depending on the specific molecules involved.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways involved. In the case of photocatalysis, the compound can facilitate various chemical reactions, leading to the production of new molecules . This can have various molecular and cellular effects, depending on the specific reactions involved.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity can be influenced by factors such as light intensity and wavelength . Additionally, factors such as pH can influence the compound’s solubility and stability .
Future Directions
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOQGXMCDFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)






![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)


![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)